4-tert-butyl-N-(4-methoxybenzyl)benzenesulfonamide
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Overview
Description
4-TERT-BUTYL-N-[(4-METHOXYPHENYL)METHYL]BENZENE-1-SULFONAMIDE is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-TERT-BUTYL-N-[(4-METHOXYPHENYL)METHYL]BENZENE-1-SULFONAMIDE typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 4-methoxybenzylamine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-TERT-BUTYL-N-[(4-METHOXYPHENYL)METHYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to form a sulfonic acid derivative.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-tert-butyl-N-[(4-hydroxyphenyl)methyl]benzene-1-sulfonamide.
Reduction: Formation of 4-tert-butyl-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonic acid.
Substitution: Formation of various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
4-TERT-BUTYL-N-[(4-METHOXYPHENYL)METHYL]BENZENE-1-SULFONAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new antibiotics or anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-TERT-BUTYL-N-[(4-METHOXYPHENYL)METHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-TERT-BUTYL-N-(4-METHOXYPHENYL)BENZAMIDE
- 4-TERT-BUTYL-N-(4-METHYLPHENYL)BENZAMIDE
- 4-TERT-BUTYL-N-(4-ETHOXYPHENYL)BENZAMIDE
Uniqueness
4-TERT-BUTYL-N-[(4-METHOXYPHENYL)METHYL]BENZENE-1-SULFONAMIDE is unique due to the presence of both the methoxyphenyl and sulfonamide groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H23NO3S |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
4-tert-butyl-N-[(4-methoxyphenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C18H23NO3S/c1-18(2,3)15-7-11-17(12-8-15)23(20,21)19-13-14-5-9-16(22-4)10-6-14/h5-12,19H,13H2,1-4H3 |
InChI Key |
WAAKVEUDQKEWQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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